

starting materials for 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene synthesis

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Compound of Interest

Compound Name:	2-Bromo-1-iodo-4-(trifluoromethoxy)benzene
Cat. No.:	B1336767

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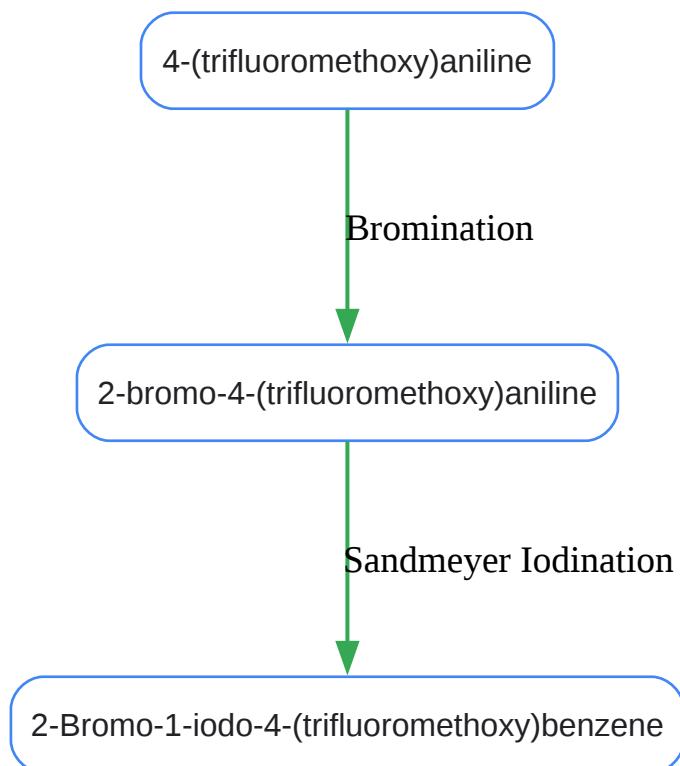
Synthesis of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene: A Technical Guide

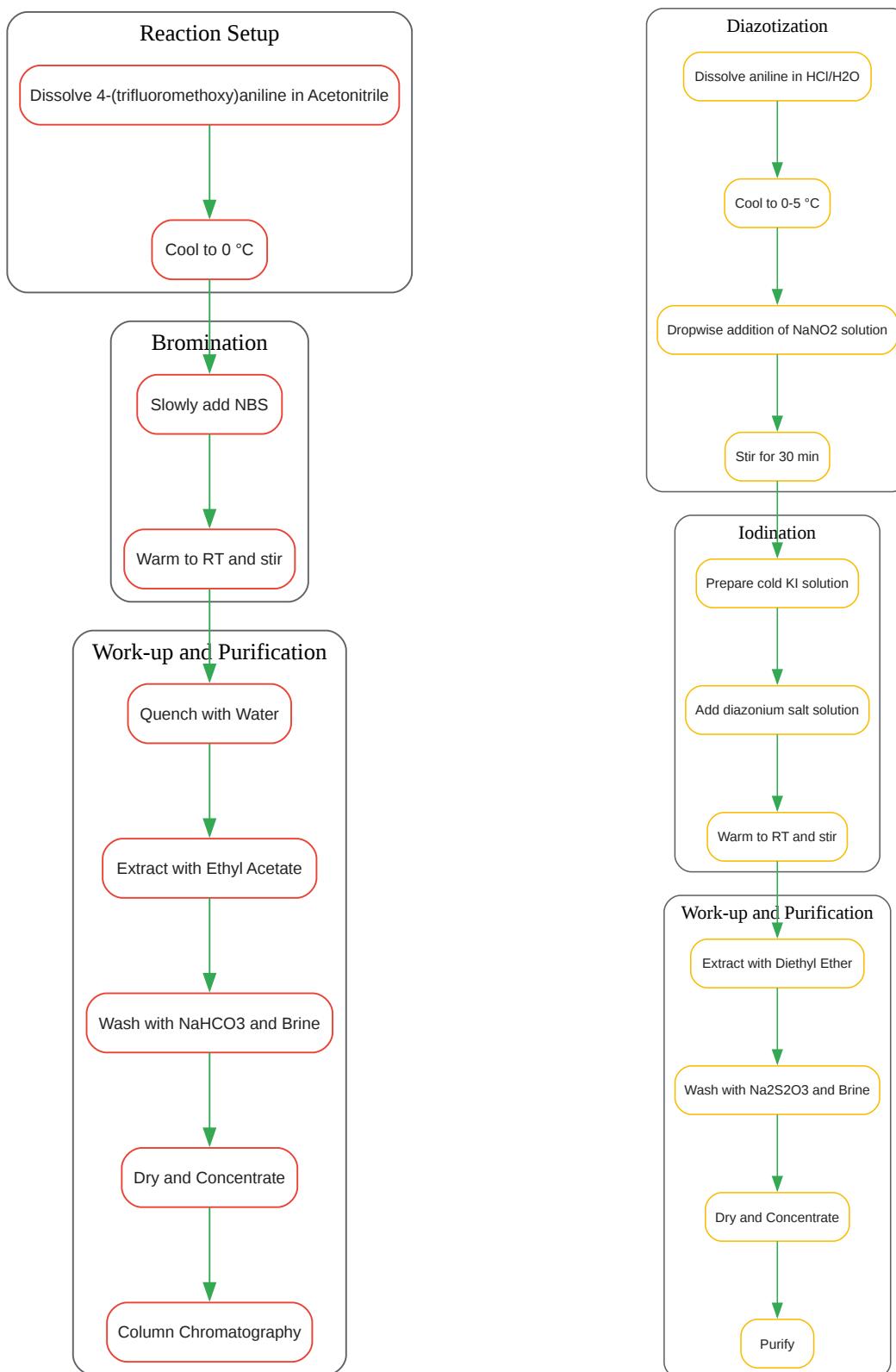
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-Bromo-1-iodo-4-(trifluoromethoxy)benzene**, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of bromine, iodine, and a trifluoromethoxy group on the benzene ring provides a versatile scaffold for diverse chemical modifications. This document outlines a robust two-step synthetic pathway, commencing with the selective bromination of 4-(trifluoromethoxy)aniline, followed by a Sandmeyer iodination.

I. Synthetic Pathway Overview

The synthesis of **2-Bromo-1-iodo-4-(trifluoromethoxy)benzene** is efficiently achieved through a two-step process. The initial step involves the regioselective bromination of commercially available 4-(trifluoromethoxy)aniline. The electron-donating amino group directs the electrophilic substitution to the ortho position, yielding 2-bromo-4-(trifluoromethoxy)aniline. Subsequently, the amino group of this intermediate is converted to a diazonium salt, which is then substituted with iodine via a Sandmeyer reaction to afford the final product.



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